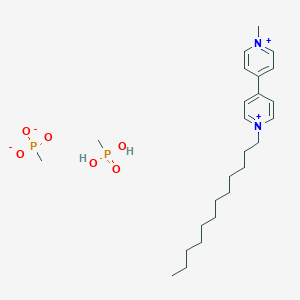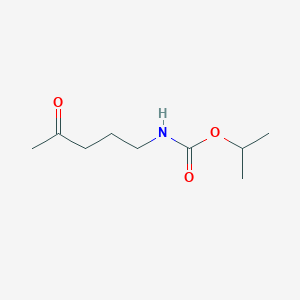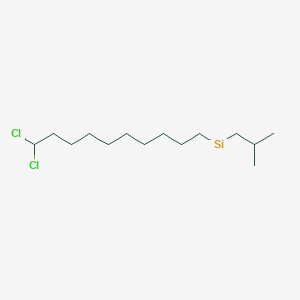
Glycylglycyl-L-alanyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-alanyl-L-cysteinylglycine is a peptide compound composed of five amino acids: glycine, glycine, L-alanine, L-cysteine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanyl-L-cysteinylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
Scientific Research Applications
Glycylglycyl-L-alanyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, particularly in disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanyl-L-cysteinylglycine involves its ability to form disulfide bonds through the oxidation of the cysteine residue. This property is crucial for its role in stabilizing protein structures and modulating redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide with similar backbone structure but lacking the cysteine residue.
L-alanyl-L-cysteinylglycine: Contains the same amino acids but in a different sequence.
Glycyl-L-alanyl-L-cysteinylglycine: Similar structure but with a different arrangement of glycine residues.
Uniqueness
Glycylglycyl-L-alanyl-L-cysteinylglycine is unique due to the presence of both glycine and cysteine residues, which confer specific chemical reactivity and biological functions. The cysteine residue allows for the formation of disulfide bonds, making this compound particularly valuable in studies related to protein folding and stability.
Properties
CAS No. |
651031-98-0 |
|---|---|
Molecular Formula |
C12H21N5O6S |
Molecular Weight |
363.39 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O6S/c1-6(16-9(19)3-14-8(18)2-13)11(22)17-7(5-24)12(23)15-4-10(20)21/h6-7,24H,2-5,13H2,1H3,(H,14,18)(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t6-,7-/m0/s1 |
InChI Key |
REPVGRCJDFHKSN-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


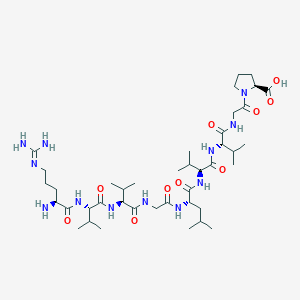
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)

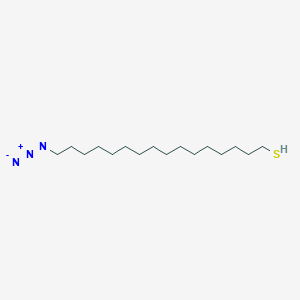
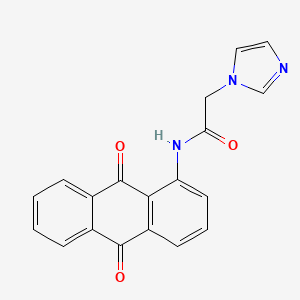
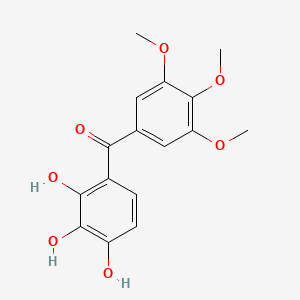
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
